Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate
Description
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 2,4-dichloropyrimidine substituent. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group, a piperidine ring, and a dichlorinated pyrimidine moiety. The dichloropyrimidine group is notable for its electron-withdrawing properties, which may enhance reactivity in nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)19-11-4-6-21(7-5-11)9-10-8-18-13(17)20-12(10)16/h8,11H,4-7,9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRLCADUPFNDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine/Piperidine Scaffolds
The following table compares key structural and functional attributes of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate with related compounds from the evidence:
Research Findings and Challenges
Analytical Data
The dichloropyrimidine group would likely produce distinct 1H NMR signals at δ 8.5–9.0 ppm for pyrimidine protons .
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
The synthesis typically involves multi-step reactions, such as coupling the 2,4-dichloropyrimidine moiety to a piperidine-carbamate scaffold. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce substituents, followed by Boc protection/deprotection steps . Critical factors include:
- Reagent compatibility : Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive intermediates.
- Catalyst selection : Pd₂(dba)₃ with BINAP ligand enables efficient amination .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is essential for isolating intermediates, as seen in patent examples .
Q. How can researchers confirm the structural integrity of this compound?
Advanced spectroscopic and chromatographic methods are required:
- NMR : ¹H and ¹³C NMR verify regioselectivity (e.g., tert-butyl group at δ ~1.36 ppm; pyrimidine protons at δ ~8.22 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- HPLC : Purity analysis (>95%) using reverse-phase columns under optimized gradients .
Q. What safety protocols are critical when handling this compound?
While specific toxicity data for this compound is limited, analogous tert-butyl carbamates and chloropyrimidines require:
- PPE : Gloves, lab coats, and chemical goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from fine powders or solvents .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Discrepancies (e.g., unexpected peaks in NMR) may arise from:
- Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to differentiate between N-methylation positions on the piperidine ring .
- Residual solvents : Compare integration ratios with deuterated solvent signals.
- Dynamic processes : Variable-temperature NMR can identify conformational exchange in the piperidine ring .
Q. What strategies optimize yield in the final coupling step?
Patent data suggests:
- Reaction time/temperature : Prolonged heating (e.g., 12–24 h at 100°C) improves conversion for sterically hindered intermediates .
- Base selection : LHMDS (Lithium hexamethyldisilazide) enhances nucleophilicity in amination reactions .
- Solvent effects : Toluene or THF stabilizes transition metals in Pd-catalyzed steps .
Q. How does the dichloropyrimidine moiety influence reactivity in downstream applications?
The 2,4-dichloro groups serve as:
- Electrophilic sites : Enable sequential substitutions (e.g., replacing Cl with amines or alkoxy groups for SAR studies) .
- Hydrogen-bond acceptors : Critical for binding in kinase inhibitors or PROTACs, as seen in structural analogs .
- Metabolic stability : Chlorine atoms reduce oxidative degradation in vivo compared to unsubstituted pyrimidines .
Q. What analytical methods detect degradation products under varying storage conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- LC-MS/MS : Identify hydrolyzed products (e.g., loss of tert-butyl group or piperidine ring oxidation) .
- Kinetic modeling : Predict shelf life using Arrhenius equations for temperature-dependent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
